Ethyl {[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a propionylamino group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The propionylamino group is then introduced through an acylation reaction using propionyl chloride. Finally, the ethyl ester group is attached via esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The propionylamino group may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate can be compared with other benzothiazole derivatives, such as:
Ethyl 2-{[3-(propionylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate: Similar structure but with a triazole ring instead of a benzothiazole ring.
Ethyl 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate: Similar structure but with an acetylamino group instead of a propionylamino group.
The uniqueness of ethyl 2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3S2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H16N2O3S2/c1-3-12(17)15-9-5-6-10-11(7-9)21-14(16-10)20-8-13(18)19-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
GPUGKCWUAGVKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)OCC |
Origin of Product |
United States |
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